3-Acetamido-4-nitrobenzoic acid
Overview
Description
3-Acetamido-4-nitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 3-Acetamido-4-nitrobenzoic acid (ANBA) are proteins involved in the life cycle of viruses . This includes the spike protein, spike binding domain with ACE2 receptor, Main protease, and RNA-dependent RNA polymerase .
Mode of Action
ANBA interacts with these targets through a process known as molecular docking . This interaction results in changes to the structure and function of the viral proteins, potentially inhibiting the virus’s ability to infect host cells .
Biochemical Pathways
It is believed that the compound’s interaction with viral proteins disrupts the normal functioning of these proteins, thereby inhibiting the virus’s life cycle .
Pharmacokinetics
The pharmacokinetics of ANBA, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied using SwissADME . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of ANBA’s action are primarily antiviral. By interacting with and disrupting the function of viral proteins, ANBA can potentially prevent the virus from infecting host cells .
Biochemical Analysis
Biochemical Properties
The molecule 3-Acetamido-4-nitrobenzoic acid is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various molecular geometries and electronic characteristics .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-nitrobenzoic acid typically involves the nitration of 3-acetamidobenzoic acid. The process begins with the acetylation of 3-amino-4-nitrotoluene, followed by nitration using fuming nitric acid. The nitration reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to handle large quantities of reagents. The nitration process is carefully monitored to prevent hazardous situations, and the product is purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetamido-4-nitrobenzoic acid can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding nitrobenzoic acid derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the nitro or acetamido groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Compounds with different functional groups replacing the nitro or acetamido groups.
Scientific Research Applications
Chemistry: 3-Acetamido-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: The compound has been studied for its potential biological activities. For instance, derivatives of this compound have shown promise as antiviral agents, particularly against COVID-19 .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antiviral and antibacterial activities.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
- 4-Acetamido-3-nitrobenzoic acid
- 3-Amino-4-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
Comparison: 3-Acetamido-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-acetamido-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXJQUTVJMSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398058 | |
Record name | 3-acetamido-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-27-6 | |
Record name | 3-acetamido-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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